5-{[3-Chloro-4-(2,3-dihydroxypropoxy)phenyl]methylidene}-3-(2-methylphenyl)-2-(propylimino)-1,3-thiazolidin-4-one
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Overview
Description
Ponesimod is a selective sphingosine-1-phosphate receptor 1 modulator developed by the Janssen Pharmaceutical Companies of Johnson & Johnson. It is primarily used for the treatment of relapsing forms of multiple sclerosis. Ponesimod works by binding to the sphingosine-1-phosphate receptor 1, which leads to the internalization of the receptor and inhibition of lymphocyte egress from lymph nodes, thereby reducing the number of lymphocytes in peripheral blood and preventing their circulation to sites of inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ponesimod is synthesized through a multi-step process involving the formation of key intermediates. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the chlorobenzylidene group and the dihydroxypropoxy group. The final step involves the formation of the propylimino group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of Ponesimod involves optimizing the synthetic route to achieve high yield and purity. This includes the use of advanced techniques such as crystallization to obtain the desired crystal form of Ponesimod, which has improved properties compared to other forms. The process also involves stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Ponesimod undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis and modification of the compound to achieve the desired pharmacological properties.
Common Reagents and Conditions: Common reagents used in the synthesis of Ponesimod include organic solvents such as dichloromethane and methanol, catalysts such as palladium on carbon, and oxidizing agents such as hydrogen peroxide. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products: The major products formed from the reactions involving Ponesimod include the key intermediates required for its synthesis, such as the thiazolidinone ring and the chlorobenzylidene group. These intermediates are further transformed into the final product through subsequent reactions .
Scientific Research Applications
Ponesimod has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, Ponesimod is used as a model compound for studying the synthesis and reactivity of sphingosine-1-phosphate receptor modulators. In biology, it is used to investigate the role of sphingosine-1-phosphate receptors in immune cell trafficking and inflammation. In medicine, Ponesimod is primarily used for the treatment of multiple sclerosis, where it has demonstrated clinical benefits in reducing the frequency of relapses and slowing the progression of the disease. In industry, Ponesimod is used in the development of new therapeutic agents targeting sphingosine-1-phosphate receptors .
Mechanism of Action
Ponesimod exerts its effects by selectively binding to the sphingosine-1-phosphate receptor 1 on the surface of T cells and B cells. This binding leads to the internalization of the receptor, preventing the egress of lymphocytes from lymph nodes. As a result, the number of lymphocytes in peripheral blood is reduced, which in turn decreases the immune response and inflammation associated with multiple sclerosis. The molecular targets and pathways involved in this mechanism include the sphingosine-1-phosphate receptor 1 and the downstream signaling pathways that regulate lymphocyte trafficking .
Comparison with Similar Compounds
Ponesimod is often compared with other sphingosine-1-phosphate receptor modulators such as fingolimod, siponimod, and ozanimod. While all these compounds share a similar mechanism of action, Ponesimod is unique in its selectivity for the sphingosine-1-phosphate receptor 1, which reduces the risk of adverse effects associated with non-selective modulation of sphingosine-1-phosphate receptors. Additionally, Ponesimod has a shorter half-life and faster elimination compared to fingolimod, which allows for more rapid reversibility of its pharmacological effects .
List of Similar Compounds:- Fingolimod
- Siponimod
- Ozanimod
- Diroximel fumarate
- Teriflunomide
Ponesimod’s unique properties and selectivity make it a valuable therapeutic agent for the treatment of multiple sclerosis and a promising compound for further research and development in the field of sphingosine-1-phosphate receptor modulators.
Properties
IUPAC Name |
5-[[3-chloro-4-(2,3-dihydroxypropoxy)phenyl]methylidene]-3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4S/c1-3-10-25-23-26(19-7-5-4-6-15(19)2)22(29)21(31-23)12-16-8-9-20(18(24)11-16)30-14-17(28)13-27/h4-9,11-12,17,27-28H,3,10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAUOXUZGSBGDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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